molecular formula C17H23N3O2 B2547793 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methoxyethyl)urea CAS No. 1351648-27-5

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2547793
CAS No.: 1351648-27-5
M. Wt: 301.39
InChI Key: GPSLLKSHTOCVCX-UHFFFAOYSA-N
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Description

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methoxyethyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a dihydroisoquinoline moiety with a butynyl group and a methoxyethyl urea group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline ring.

    Introduction of the butynyl group: The dihydroisoquinoline intermediate is then subjected to a Sonogashira coupling reaction with a suitable alkyne to introduce the butynyl group.

    Attachment of the methoxyethyl urea group: Finally, the butynyl-dihydroisoquinoline intermediate is reacted with an isocyanate derivative to form the methoxyethyl urea group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl urea group, leading to the formation of different urea derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Urea derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.

    Biology: The compound may serve as a probe to study biological processes involving dihydroisoquinoline derivatives.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-cancer, anti-inflammatory, or neuroprotective effects.

    Industry: The compound might be used in the development of new polymers, coatings, or other industrial materials.

Mechanism of Action

The mechanism of action of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methoxyethyl)urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The dihydroisoquinoline moiety could play a role in binding to these targets, while the butynyl and methoxyethyl urea groups may modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-hydroxyethyl)urea
  • 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-ethoxyethyl)urea
  • 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methylthioethyl)urea

Uniqueness

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2-methoxyethyl)urea is unique due to the presence of the methoxyethyl urea group, which can influence its solubility, reactivity, and biological activity. This distinct structural feature sets it apart from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-22-13-10-19-17(21)18-9-4-5-11-20-12-8-15-6-2-3-7-16(15)14-20/h2-3,6-7H,8-14H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSLLKSHTOCVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC#CCN1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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